molecular formula C13H8ClFN2O2S2 B4037192 N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide

Cat. No.: B4037192
M. Wt: 342.8 g/mol
InChI Key: WMXLYICDOKNDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide is a novel chemical entity designed for research purposes, particularly in the field of neuroscience and anticonvulsant drug discovery. This compound belongs to a class of benzothiazole-coupled sulfonamide derivatives that have demonstrated significant research potential as anticonvulsant agents in preliminary experimental models . The molecular structure incorporates essential pharmacophoric features recognized in anticonvulsant research: a lipophilic aromatic domain (benzothiazole and fluorobenzene rings) that may assist in crossing the blood-brain barrier, an electron donor system, and a hydrogen bonding domain (sulfonamide group) for potential interactions with neurological target proteins . Related benzothiazole-sulfonamide analogs have shown activity in the Maximal Electroshock (MES) test, a standard model for identifying compounds effective against generalized tonic-clonic seizures . The specific pattern of substitution on the benzothiazole core (chloro at position 6) and the benzenesulfonamide moiety (fluoro at position 4) is strategically chosen to explore structure-activity relationships and optimize binding affinity and selectivity for target proteins involved in neuronal excitability, such as the nicotinic acetylcholine ion-gated receptors . Researchers can utilize this compound as a chemical tool to investigate new pathways in epilepsy research or as a lead structure for the design and development of next-generation neurological therapeutics. This product is intended for research and development applications in a laboratory setting only.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O2S2/c14-8-1-6-11-12(7-8)20-13(16-11)17-21(18,19)10-4-2-9(15)3-5-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXLYICDOKNDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable chloro-substituted aromatic aldehyde under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.

The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the biosynthesis of pro-inflammatory mediators . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide and related compounds:

Compound Name Substituents on Benzothiazole Functional Group Attached Molecular Formula Biological Activity/Findings Reference
Target Compound 6-chloro 4-fluorobenzenesulfonamide C₁₃H₉ClFN₂O₂S₂ Limited data; inferred antimicrobial potential
1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide 6-chloro Acetyl-piperidinecarboxamide C₁₅H₁₅ClN₄O₂S Alkaloid with uncharacterized activity
2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)-4-thiazolidinone]nicotinamides 6-methyl Thiazolidinone-nicotinamide Varies (C₂₀H₁₇N₅O₂S₂, etc.) Antimicrobial (Gram-positive bacteria, fungi)
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride 6-fluoro Ethylsulfonyl-benzamide C₁₆H₁₅FN₂O₃S₂·HCl No activity reported; structural analog
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenylbutanamide 6-chloro Phenylbutanamide C₁₇H₁₅ClN₂OS Physical properties studied; no bioactivity

Key Observations:

Substituent Effects on Benzothiazole: 6-Chloro vs. For example, 6-methyl analogs (e.g., compounds in ) showed antimicrobial activity against S. aureus and C. albicans, suggesting that chloro substitution might improve potency due to increased polarity . 6-Chloro vs. 6-Fluoro: Fluorine’s smaller size and electronegativity (e.g., in ) may improve metabolic stability compared to chlorine, though this requires experimental validation.

Functional Group Influence: Sulfonamide vs. Sulfonyl/Acetyl Groups: The sulfonamide group in the target compound offers hydrogen-bond donor/acceptor capabilities, which are absent in sulfonyl (e.g., ) or acetyl-piperidine () analogs. This could enhance binding to enzymatic targets like carbonic anhydrases or bacterial dihydropteroate synthases. Amide vs.

Biological Activity Trends: Thiazolidinone-nicotinamide hybrids () demonstrated activity against S. aureus (MIC: 8–32 µg/mL) and C. albicans (MIC: 16–64 µg/mL), indicating that the benzothiazole-thiazolidinone scaffold is promising. The target compound’s sulfonamide group may offer broader-spectrum activity due to its distinct mechanism.

Research Implications and Gaps

  • Structural Optimization : The target compound’s 4-fluorobenzenesulfonamide group warrants exploration in structure-activity relationship (SAR) studies, particularly against bacterial and fungal strains tested in .
  • Synthetic Feasibility : Methods from (e.g., coupling of chloropyridine-carboxylic acid with benzothiazole amines) could be adapted for synthesizing the target compound.
  • Unanswered Questions : Direct biological data for the target compound are absent in the provided evidence. Comparative studies with , and are needed to validate inferred activity.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the compound's chemical properties, mechanisms of action, and various biological activities, including antibacterial and antifungal effects.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Weight342.8 g/mol
Molecular FormulaC13H8ClF N2O2S2
LogP4.2474
LogD2.8872
Polar Surface Area50.649 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzothiazole moiety is known for its ability to inhibit certain enzymes and receptors, which can lead to antimicrobial and anticancer effects.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Study Findings : A study screened several benzothiazole derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential of this compound has also been explored:

  • Case Study : A related compound was tested against various fungal pathogens, including Candida albicans and Aspergillus niger. The results indicated a notable antifungal activity, suggesting that modifications in the benzothiazole structure can enhance efficacy .

Comparative Analysis

A comparative analysis of related compounds highlights the efficacy of this compound in biological assays:

Compound NameAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
This compound3216
Benzothiazole Derivative A6432
Benzothiazole Derivative B168

Q & A

Q. Basic

  • X-ray crystallography : Employ SHELXL for refinement of crystal structures to confirm stereochemistry and hydrogen-bonding networks .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve aromatic and sulfonamide signals.
    • LC-MS : Confirm molecular weight (ESI+ mode) and detect impurities (e.g., unreacted sulfonyl chloride).
  • Elemental analysis : Validate C, H, N, S content (±0.3% tolerance) .

What biological screening assays are suitable for initial activity profiling?

Q. Basic

  • Antimicrobial activity : Perform broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure.
  • Docking studies : Screen against targets like dihydrofolate reductase (DHFR) or β-tubulin using AutoDock Vina to prioritize in vitro testing .

How do substituent modifications influence bioactivity? Design considerations for SAR studies.

Q. Advanced

  • Substituent effects :
    • 6-Chloro group : Enhances electrophilicity, improving DNA intercalation (anticancer activity).
    • 4-Fluoro sulfonamide : Increases metabolic stability and membrane permeability vs. methyl or nitro analogs.
  • Methodology :
    • Synthesize analogs (e.g., 6-fluoro, 6-bromo) and compare bioactivity.
    • Use molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding pocket interactions.
    • Correlate logP values (HPLC-derived) with cytotoxicity to optimize lipophilicity .

How can contradictory data in biological assays be systematically resolved?

Q. Advanced

  • Orthogonal assays : Validate antimicrobial activity with both agar diffusion and time-kill kinetics.
  • Meta-analysis : Aggregate data from multiple cell lines (e.g., NCI-60 panel) to identify consistent trends.
  • Artifact checks : Test for false positives via:
    • Cytotoxicity counterscreens (e.g., lactate dehydrogenase release).
    • Compound stability : Incubate in assay media (37°C, 24 hrs) and re-analyze via LC-MS to detect degradation .

What computational strategies enhance binding affinity predictions for target optimization?

Q. Advanced

  • Docking refinement : Use induced-fit docking (Schrödinger Suite) to model flexible binding pockets.
  • Free-energy calculations : Apply MM-GBSA to rank binding poses of analogs.
  • QSAR modeling : Train models with descriptors (e.g., topological polar surface area, H-bond donors) using partial least squares regression.
  • Validation : Confirm predictions via surface plasmon resonance (SPR) to measure kinetic parameters (kₐ, kₑ) .

How can crystallization conditions be optimized for X-ray studies of sulfonamide derivatives?

Q. Advanced

  • Solvent screening : Use vapor diffusion (sitting drop) with PEG 4000/isopropanol mixtures to induce nucleation.
  • Additives : Incorporate 0.1% n-octyl-β-D-glucopyranoside to improve crystal morphology.
  • Data collection : Collect high-resolution (<1.2 Å) datasets at 100 K using synchrotron radiation. Refine with SHELXL-2018, applying anisotropic displacement parameters for non-H atoms .

What strategies mitigate synthetic challenges in sulfonamide coupling reactions?

Q. Advanced

  • Side reactions : Suppress sulfonate ester formation by strictly controlling pH (<8.5) and moisture (anhydrous Na₂SO₄).
  • Catalysis : Use DMAP (5 mol%) to accelerate coupling in DCM at −10°C.
  • Workup : Quench excess sulfonyl chloride with ice-cold NaHCO₃, then extract with dichloromethane .

How to assess metabolic stability in early-stage drug development?

Q. Advanced

  • Microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 mins.
  • CYP inhibition : Screen against CYP3A4 and CYP2D9 using fluorogenic substrates.
  • Metabolite ID : Use high-resolution Q-TOF to fragment peaks and propose structures (e.g., hydroxylation at benzothiazole C4) .

What in silico tools predict ADME properties for lead optimization?

Q. Advanced

  • SwissADME : Calculate bioavailability radar (logP, TPSA) and rule-of-five compliance.
  • PK-Sim : Simulate pharmacokinetic profiles (Cₘₐₓ, t₁/₂) based on tissue partition coefficients.
  • ProTox-II : Estimate toxicity endpoints (hepatotoxicity, mutagenicity) to prioritize safer analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide
Reactant of Route 2
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.